molecular formula C60H82N2O22 B1207349 Ditrisarubicin A CAS No. 87399-21-1

Ditrisarubicin A

Katalognummer: B1207349
CAS-Nummer: 87399-21-1
Molekulargewicht: 1183.3 g/mol
InChI-Schlüssel: YSHFQLRUHOZEFD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ditrisarubicin A is a natural product found in Streptomyces cyaneus with data available.

Wissenschaftliche Forschungsanwendungen

DNA Binding Properties

Ditrisarubicin A exhibits strong binding to DNA. This binding affinity surpasses that of many other anthracyclines. Notably, ditrisarubicin B, a closely related compound, binds to calf thymus DNA with an exceptionally high apparent association constant. This high affinity is attributed to the glycosidic chain at C-10 in its structure (Kunimoto et al., 1988).

Molecular Conformation and Interaction with DNA

The molecular structure of ditrisarubicin B, which closely resembles this compound, has been fully assigned in terms of its 1H NMR spectrum. The two trisaccharide chains in its structure are highly organized, supporting their role in preorganized DNA minor groove binding, which is crucial for intercalating the tetracyclic chromophore into the DNA (Mackay et al., 1996).

Sequence Selective Binding to DNA

Research on ditrisarubicin B's sequence selective binding to DNA reveals that it exhibits a unique binding pattern compared to daunomycin, another anthracycline antibiotic. Its binding is influenced by the presence of certain dinucleotide steps in the DNA sequence (Fox & Kunimoto, 1989).

Comparison with Related Compounds

Studies on other anthracyclines, such as doxorubicin, provide context for understanding the unique properties of this compound. Doxorubicin has been extensively studied for its efficacy in cancer treatment and associated cardiotoxicity, which may shed light on similar effects or contrasting properties of this compound (Burridge et al., 2016).

QSAR Analysis of Related Compounds

Quantitative Structure-Activity Relationship (QSAR) studies of anti-neoplastic spiro-alkaloids, which include compounds structurally related to this compound, provide insights into the molecular descriptors that correlate with antitumor activity. These studies help in understanding how structural elements of these compounds influence their efficacy (Girgis et al., 2015).

Insights from DNA Binding and Molecular Interactions

The DNA binding properties of anthracycline antibiotics, including ditrisarubicin B, have been extensively studied using various footprinting techniques. These studies help in understanding how the saccharide side chains and tetracyclic chromophore of these molecules interact with DNA (Shelton et al., 1996).

Eigenschaften

CAS-Nummer

87399-21-1

Molekularformel

C60H82N2O22

Molekulargewicht

1183.3 g/mol

IUPAC-Name

7-[4-(dimethylamino)-5-[(5,14-dimethyl-6-oxo-2,4,9,13-tetraoxatricyclo[8.4.0.03,8]tetradecan-12-yl)oxy]-6-methyloxan-2-yl]oxy-10-[4-(dimethylamino)-5-[4-hydroxy-6-methyl-5-(6-methyl-5-oxooxan-2-yl)oxyoxan-2-yl]oxy-6-methyloxan-2-yl]oxy-9-ethyl-4,6,9,11-tetrahydroxy-8,10-dihydro-7H-tetracene-5,12-dione

InChI

InChI=1S/C60H82N2O22/c1-12-60(71)23-39(79-41-18-31(61(8)9)55(26(4)73-41)82-44-22-37-57(29(7)76-44)84-59-38(78-37)20-35(65)25(3)77-59)46-49(53(70)47-48(52(46)69)51(68)45-30(50(47)67)14-13-15-34(45)64)58(60)83-42-19-32(62(10)11)54(27(5)74-42)81-43-21-36(66)56(28(6)75-43)80-40-17-16-33(63)24(2)72-40/h13-15,24-29,31-32,36-44,54-59,64,66,69-71H,12,16-23H2,1-11H3

InChI-Schlüssel

YSHFQLRUHOZEFD-UHFFFAOYSA-N

SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Kanonische SMILES

CCC1(CC(C2=C(C1OC3CC(C(C(O3)C)OC4CC(C(C(O4)C)OC5CCC(=O)C(O5)C)O)N(C)C)C(=C6C(=C2O)C(=O)C7=C(C6=O)C=CC=C7O)O)OC8CC(C(C(O8)C)OC9CC1C(C(O9)C)OC2C(O1)CC(=O)C(O2)C)N(C)C)O

Synonyme

ditrisarubicin A

Herkunft des Produkts

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ditrisarubicin A
Reactant of Route 2
Reactant of Route 2
Ditrisarubicin A
Reactant of Route 3
Ditrisarubicin A
Reactant of Route 4
Ditrisarubicin A
Reactant of Route 5
Ditrisarubicin A
Reactant of Route 6
Ditrisarubicin A

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.